Pitavastatin Lactone Pitavastatin
Description
Contextualization of HMG-CoA Reductase Inhibitors in Research
HMG-CoA reductase inhibitors are a class of molecules that effectively lower cholesterol levels in the body. rxlist.com They function by blocking the HMG-CoA reductase enzyme, which plays a crucial role in the liver's production of cholesterol. rxlist.com By inhibiting this enzyme, statins reduce the synthesis of cholesterol, leading to a decrease in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglyceride concentrations, while increasing high-density lipoprotein (HDL) cholesterol. nih.govrxlist.com
The primary application of HMG-CoA reductase inhibitors is in managing and preventing cardiovascular diseases. nih.gov Research has also explored their "pleiotropic" effects, which are additional cardiovascular protective benefits beyond lipid lowering. nih.gov These effects include plaque stabilization and the prevention of cardiovascular disease progression. nih.gov Currently, there are six marketed statins, including atorvastatin (B1662188), fluvastatin (B1673502), pitavastatin (B1663618), pravastatin (B1207561), rosuvastatin, and simvastatin (B1681759). nih.gov
Scope and Significance of Pitavastatin in Preclinical and Mechanistic Studies
Pitavastatin, a potent synthetic HMG-CoA reductase inhibitor, has been the focus of numerous preclinical and mechanistic investigations. nih.govnih.gov Preclinical studies in animal models, such as guinea pigs, have demonstrated its selective distribution to the liver, where it enhances LDL receptor activity and reduces the secretion of very-low-density lipoprotein (VLDL). nih.gov These actions contribute to its ability to lower both total cholesterol and triglyceride levels. nih.gov
Mechanistic studies have sought to understand the specific effects of pitavastatin on coronary artery disease and inflammation. The REPRIEVE (Randomized Trial to Prevent Vascular Events in HIV) mechanistic substudy, for instance, used coronary computed tomography angiography (CCTA) to assess the impact of pitavastatin on coronary plaque. nih.govyoutube.com This research is crucial for elucidating the mechanisms behind its cardiovascular protective effects. nih.gov Further preclinical research has also investigated the potential chemopreventive effects of pitavastatin in models of mammary carcinogenesis. researchgate.net
Overview of Pitavastatin and Pitavastatin Lactone Chemical Forms in Research
In the body, pitavastatin is primarily metabolized into pitavastatin lactone. drugbank.comnih.gov This conversion is a major metabolic pathway for the drug. tandfonline.com Pitavastatin lactone is considered the main metabolite found in human plasma. drugbank.comtandfonline.com
The conversion process involves glucuronidation, a Phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7. nih.govtandfonline.com This creates a pitavastatin glucuronide conjugate, which then undergoes a non-enzymatic elimination reaction to form the lactone. tandfonline.comcaymanchem.com Importantly, this process is reversible, meaning pitavastatin lactone can be converted back to its active acid form, pitavastatin. nih.govtandfonline.com This interconversion has been a key area of study in understanding the pharmacokinetics of the drug. nih.gov
Interactive Data Table: Chemical Properties of Pitavastatin and Pitavastatin Lactone
| Property | Pitavastatin | Pitavastatin Lactone |
| Chemical Formula | C25H24FNO4 | C25H22FNO3 |
| Molecular Weight | 421.5 g/mol | 403.5 g/mol nih.gov |
| CAS Number | 147526-32-7 | 141750-63-2 nih.gov |
| Form | Active b-hydroxy acid qeios.com | Lactone metabolite chemicalbook.com |
| Metabolism | Undergoes glucuronidation to form pitavastatin lactone. drugbank.comnih.gov Minimally metabolized by CYP2C9 and to a lesser extent by CYP2C8. drugbank.com | Formed from pitavastatin via glucuronidation and can be converted back to pitavastatin. nih.govcaymanchem.com |
| Solubility | - | Soluble in organic solvents, limited solubility in water. cymitquimica.com |
Interactive Data Table: Research Findings on Pitavastatin and Pitavastatin Lactone
| Research Area | Key Findings |
| Metabolism | The primary metabolic pathway for pitavastatin is glucuronidation leading to the formation of pitavastatin lactone. pharmgkb.org This process is mainly carried out by UGT1A3 and UGT2B7 enzymes in the liver. nih.govtandfonline.com Cytochrome P450 enzymes play a minimal role in its metabolism. drugbank.comnih.gov |
| Pharmacokinetics | Studies in healthy volunteers have characterized the pharmacokinetic parameters of both pitavastatin and pitavastatin lactone after oral administration. nih.gov The bioavailability of pitavastatin is approximately 60%. nih.gov |
| Mechanistic Studies | The REPRIEVE mechanistic substudy demonstrated that pitavastatin reduced noncalcified coronary plaque volume and progression in people with HIV. nih.govmssm.edu It also reduced markers of lipid oxidation and arterial inflammation. mssm.edu |
| Preclinical Efficacy | In animal models, pitavastatin has been shown to effectively lower plasma total cholesterol and triglyceride levels by enhancing hepatic LDL receptor activity and reducing VLDL secretion. nih.gov |
| Drug Interactions | Pitavastatin and its lactone form have a low potential for drug-drug interactions mediated by cytochrome P450 enzymes. nih.govtandfonline.com |
Properties
Molecular Formula |
C₅₀H₄₄F₂N₂O₆ |
|---|---|
Molecular Weight |
806.89 |
Synonyms |
(3R,5S,E)-(2S,4R)-2-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-6-oxotetrahydro-2H-pyran-4-yl 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, Pitavastatin Lactone-Pitavastatin Dimer |
Origin of Product |
United States |
Chemical Structure, Stereochemistry, and Isomerism in Research
Structural Elucidation of Pitavastatin (B1663618) Acid Form
Pitavastatin, in its pharmacologically active open-ring form, is chemically known as (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. nih.gov Its structure is characterized by a dihydroxy monocarboxylic acid side chain attached to a quinoline (B57606) ring system. nih.govresearchgate.net This quinoline core is further substituted with a cyclopropyl (B3062369) group and a 4-fluorophenyl group. researchgate.net The heptenoic acid side chain contains two chiral centers and a trans-configured double bond. nih.govchemspider.com
Structural Elucidation of Pitavastatin Lactone Form
Pitavastatin Lactone is the closed-ring derivative of the active acid form. cymitquimica.comchemicalbook.com Its formal chemical name is (4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one. nih.gov The formation of the lactone ring occurs through an intramolecular esterification, where the carboxyl group of the heptenoic acid chain reacts with the hydroxyl group at the 5-position, forming a six-membered ring (an oxanone). cymitquimica.comnih.gov This lactone form is more lipophilic than its acid counterpart. cymitquimica.comnih.gov
Stereochemical Configuration and Chirality of Pitavastatin
Pitavastatin possesses two asymmetric carbon atoms in its side chain, leading to the possibility of four different stereoisomers. google.com The biologically active form of pitavastatin has the (3R,5S) configuration for the hydroxyl groups on the heptenoic acid side chain. nih.govnih.gov The double bond in the side chain is in the E-configuration. nih.gov The specific spatial arrangement of these functional groups is crucial for its inhibitory activity on HMG-CoA reductase. The chiral separation of pitavastatin enantiomers can be achieved using techniques like capillary zone electrophoresis. nih.gov
Interconversion Mechanisms between Pitavastatin Acid and Lactone Forms
The acid and lactone forms of pitavastatin are interconvertible within the body. chemicalbook.comnih.gov This dynamic equilibrium is influenced by both enzymatic and non-enzymatic processes.
Enzymatic Hydrolysis of Pitavastatin Lactone
Pitavastatin Lactone can be converted back to the active pitavastatin acid form through enzymatic hydrolysis. nih.govbiomol.com This retroconversion allows the inactive lactone to act as a reservoir for the active drug.
Glucuronidation-Mediated Lactonization of Pitavastatin Acid
The formation of Pitavastatin Lactone from the acid form is a more complex process. It is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov The process involves the glucuronidation of the carboxylic acid group of pitavastatin. nih.govbiomol.com This glucuronide conjugate is an unstable intermediate that then undergoes a non-enzymatic elimination reaction to form the stable lactone ring. nih.gov The UGT isoforms UGT1A1, UGT1A3, and UGT2B7 have been identified as the key enzymes responsible for this transformation, with UGT1A3 showing the highest capacity for lactonization of pitavastatin. nih.govbiomol.comnih.gov
Conformation and Conformational Dynamics Studies
The three-dimensional shape and flexibility of pitavastatin and its lactone are important for their biological activity. Studies using NMR spectroscopy and ab initio calculations have provided insights into their conformational preferences.
E-isomeric pitavastatin analogues, the commercially available form, typically exist as a single stable conformer. nih.gov In contrast, Z-isomeric analogues of pitavastatin exist in solution as a pair of interconverting rotamers (atropisomers) due to hindered rotation around the C5'-C7 single bond. nih.govresearchgate.net The energy barrier for this rotation is in the range of 15.0 to 15.9 kcal/mol. nih.govresearchgate.net These studies indicate that pitavastatin derivatives are structurally less complex and more flexible compared to other statins like rosuvastatin, allowing them to adopt a wider range of conformations. nih.govresearchgate.net The localization of pitavastatin within a phospholipid bilayer has also been investigated, showing that it resides in the upper region of the hydrocarbon core of the membrane. nih.gov
Table 1: Chemical Properties of Pitavastatin and Pitavastatin Lactone
| Property | Pitavastatin Acid | Pitavastatin Lactone |
| IUPAC Name | (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid nih.gov | (4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one nih.gov |
| Molecular Formula | C25H24FNO4 chemicalbook.com | C25H22FNO3 nih.gov |
| Molecular Weight | 421.46 g/mol chemicalbook.com | 403.4 g/mol nih.gov |
| Chiral Centers | 3R, 5S nih.gov | 4R, 6S nih.gov |
| Solubility | Poor lipid solubility nih.gov | Lipophilic, soluble in organic solvents, limited water solubility cymitquimica.com |
Synthetic Methodologies and Derivatization Strategies
Total Synthesis Approaches for Pitavastatin (B1663618)
The total synthesis of pitavastatin has been accomplished through several convergent strategies, often involving the coupling of a heterocyclic core with a chiral side-chain. A common approach utilizes the Wittig reaction to form the characteristic heptenoate side chain. researchgate.net One such method involves the stereoselective Wittig olefination between a lactonized statin side-chain precursor and the triphenylphosphonium bromide salt of the quinoline (B57606) heterocyclic core. researchgate.net This approach can yield the O-tert-butyldimethylsilyl-protected pitavastatin lactone, which can then be deprotected and hydrolyzed to afford pitavastatin. researchgate.net
A key challenge in many total syntheses is the construction of the syn-1,3-diol motif in the side chain. One innovative approach employs a highly diastereoselective palladium-catalyzed heterocyclization of an in situ formed allenyl hemiacetal to construct this critical structural feature.
The table below summarizes some of the key synthetic approaches to pitavastatin.
| Key Reaction | Precursors | Advantages | Reference |
| Wittig Olefination | Lactonized statin side-chain precursor, Triphenylphosphonium bromide salt of the quinoline core | Concise and simple route. | researchgate.net |
| Julia Olefination | 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline, (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate | High yield and quality, minimizes Z-isomer formation. | |
| Bismuth-catalyzed Hemiacetal/oxa-Michael Addition | (S)-α,β-unsaturated ketone, Acetaldehyde | Establishes the 1,3-syn-diol acetal (B89532) motif with excellent stereocontrol. | |
| Palladium-catalyzed Heterocyclization | Allenyl hemiacetal (formed in situ) | Highly diastereoselective construction of the syn-1,3-diol motif. |
Stereoselective Synthesis of Pitavastatin Enantiomers
The therapeutic efficacy of pitavastatin is dependent on its specific stereochemistry, particularly the (3R, 5S) configuration of the dihydroxyheptenoic acid side chain. Consequently, significant effort has been dedicated to developing stereoselective synthetic methods.
One successful approach to achieve high stereoselectivity is through the use of chiral starting materials. For example, an efficient and concise asymmetric synthesis of pitavastatin has been described starting from commercially available (S)-epichlorohydrin. A diastereoselective bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction has also been utilized to establish the 1,3-syn-diol acetal motif with excellent stereocontrol.
The Narasaka-Prasad diastereoselective reduction of chiral β-hydroxyketones is another important process for synthesizing the functionalized syn-1,3-diols, although its large-scale applicability can be limited. researchgate.net Furthermore, a highly stereoselective Wittig olefination reaction using a lactonized statin side-chain precursor has been demonstrated to produce pitavastatin with greater than 99% enantiomeric excess. researchgate.net
The table below highlights key stereoselective strategies in pitavastatin synthesis.
| Stereoselective Method | Key Features | Reference |
| Asymmetric Synthesis from Chiral Precursor | Starts with commercially available (S)-epichlorohydrin. | |
| Diastereoselective Bismuth-catalyzed Addition | Forms the 1,3-syn-diol acetal motif with high stereocontrol. | |
| Stereoselective Wittig Olefination | Utilizes a lactonized statin side-chain precursor to achieve >99% ee. | researchgate.net |
Enzymatic and Biocatalytic Synthesis Routes for Pitavastatin
Biocatalysis offers a sustainable and efficient alternative to traditional organic synthesis for producing statins, including pitavastatin. google.com These methods often involve shorter processes, produce less waste, and operate under mild reaction conditions. google.com
Enzymatic reactions are particularly useful for establishing the chiral centers in the pitavastatin side chain. For instance, a bioreaction process can be used to obtain key chiral intermediates. While specific details on the enzymatic synthesis of the complete pitavastatin molecule are limited in the provided results, the general strategy for statins involves the biocatalyzed synthesis of the lateral chain bearing the stereocenters.
The lactonization of pitavastatin is a crucial metabolic step, and studies have shown that this process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7. This enzymatic glucuronidation is followed by a non-enzymatic elimination reaction to form the pitavastatin lactone.
Rational Design and Synthesis of Pitavastatin Analogues and Derivatives
The rational design and synthesis of pitavastatin analogues are crucial for investigating structure-activity relationships (SAR) and exploring novel biological activities. A notable example is the synthesis and conformational analysis of Z-isomeric pitavastatin analogues. nih.govresearchgate.net While the marketed form of pitavastatin is the E-isomer, the synthesis of the Z-isomers allows for a detailed study of how the geometry of the exocyclic double bond affects the molecule's conformational behavior and biological activity. nih.govresearchgate.net
The synthesis of these Z-isomers has been reported, and their conformational dynamics have been studied using NMR spectroscopy. researchgate.net These studies revealed that the Z-isomeric pitavastatin analogues exist as interconverting rotamers in solution, a behavior not observed for the E-isomers. nih.govresearchgate.net This difference in conformational flexibility, driven by the double bond geometry, provides valuable insights for future drug design. researchgate.net
The table below presents a comparison of E and Z-isomeric pitavastatin analogues.
| Analogue Type | Key Structural Feature | Conformational Behavior | Significance | Reference |
| E-isomeric Pitavastatin | (E)-configuration at the C6-C7 double bond | Exists as a single conformer. | Marketed form with established activity. | nih.govresearchgate.net |
| Z-isomeric Pitavastatin | (Z)-configuration at the C6-C7 double bond | Exists as a pair of interconverting rotamers. | Provides insight into the role of double bond geometry in conformational flexibility and potential biological activity. | nih.govresearchgate.net |
Functionalization Strategies for Research Probes
Functionalization of the pitavastatin scaffold is a powerful strategy for creating research probes to investigate its biological mechanisms and interactions. A prominent example is the synthesis of fluorine-18 (B77423) ([18F]) labeled pitavastatin ([18F]PTV) as a positron emission tomography (PET) tracer. nih.govchemicalbook.com This radiolabeled probe allows for the non-invasive in vivo assessment of hepatobiliary transporter activity. nih.gov The synthesis involves a one-pot method with aromatic 18F-fluorination of an arylboronic acid ester precursor, followed by deprotection. nih.gov
Fluorescent probes are another important class of functionalized pitavastatin derivatives used in research. For example, fluorescent dyes have been employed to monitor pitavastatin-induced apoptosis and caspase-3/7 activity in live cells. nih.gov Similarly, fluorescent dyes like DCFH-DA and MitoSOX Red have been used to measure intracellular and mitochondrial reactive oxygen species (ROS) generation in response to pitavastatin treatment. nih.gov
Furthermore, pitavastatin itself is used as a clinical probe to assess the activity of organic anion-transporting polypeptides (OATPs), particularly OATP1B. nih.gov Studies have shown that pitavastatin is a more sensitive and selective clinical probe for OATP1B than other statins like rosuvastatin. nih.gov
The development of biotinylated derivatives represents another functionalization strategy. For instance, biotinylated colchicine (B1669291) derivatives have been synthesized as potential antitumor agents, a strategy that could be conceptually applied to pitavastatin for targeted delivery or affinity-based studies. nih.gov
The table below lists various functionalized pitavastatin probes and their applications.
| Probe Type | Functionalization | Application | Reference |
| PET Tracer | Fluorine-18 Labeling | In vivo imaging of hepatobiliary transport. | nih.govchemicalbook.com |
| Fluorescent Probe | Conjugation with fluorescent dyes | Monitoring apoptosis, caspase activity, and ROS generation. | nih.govnih.gov |
| Clinical Probe | Unmodified Pitavastatin | Assessing OATP1B transporter activity in clinical studies. | nih.gov |
| Biotinylated Derivative | Attachment of a biotin (B1667282) moiety | Potential for targeted drug delivery and affinity-based proteomics. | nih.gov |
Pharmacokinetics and Biotransformation Pathways Preclinical and Mechanistic Focus
Absorption and Distribution Mechanisms in Animal Models
Preclinical studies in various animal species have been instrumental in elucidating the absorption and distribution characteristics of pitavastatin (B1663618).
Following oral administration in animal models, the highest tissue concentrations of statins are consistently observed in the liver, which is the primary site of action for these drugs. portico.org This liver-selective distribution is a key feature of pitavastatin's pharmacokinetics. nih.gov Studies in rats, dogs, rabbits, and monkeys have shown that pitavastatin is rapidly absorbed. portico.org For instance, after a single oral dose of 1 mg/kg, the bioavailability of pitavastatin was over 80% in dogs, rats, and rabbits, but lower in monkeys at 18%. portico.org
Furthermore, studies involving nanoparticle-mediated delivery of pitavastatin have demonstrated altered tissue distribution. In animal models of limb ischemia, intramuscular injection of pitavastatin-nanoparticles resulted in a 7 to 8-fold increase in pitavastatin concentrations in the injected skeletal muscles compared to the administration of pitavastatin alone, while serum levels remained comparable. nih.gov
Table 1: Bioavailability of Pitavastatin in Animal Models A summary of the oral bioavailability of pitavastatin in different animal species.
| Animal Species | Oral Bioavailability |
|---|---|
| Dogs | >80% |
| Rats | >80% |
| Rabbits | >80% |
| Monkeys | 18% |
Data sourced from preclinical studies. portico.org
The uptake of pitavastatin into liver cells is a critical step for its therapeutic effect. Studies using isolated rat hepatocytes have shown that this process is carrier-mediated. nih.gov The uptake mechanism involves multiple transport systems, including Na+-independent multispecific anion transporters and energy-dependent transporters. nih.gov The process can be described by Michaelis-Menten kinetics, with a Michaelis constant (Km) of 26.0 micromol/L and a maximal uptake velocity (Vmax) of 3124 pmol/min/mg protein in rat hepatocytes. nih.gov The contribution of non-specific diffusion is represented by a P(dif) of 1.16 microL/min/mg protein. nih.gov The uptake of pitavastatin can be inhibited by other organic anions, suggesting shared transport pathways. nih.gov
In human plasma, pitavastatin is extensively bound to plasma proteins, with a binding ratio greater than 99%. nih.govdrugbank.com The primary binding proteins are albumin and alpha-1 acid glycoprotein. nih.govdrugbank.com This high degree of protein binding is also observed in animal studies, where most statins exhibit plasma protein binding of over 95%. portico.org Due to this high protein binding, hemodialysis is not expected to be effective in cases of overdose. nih.gov
Metabolic Pathways and Enzyme Systems
Pitavastatin undergoes limited metabolism by the cytochrome P450 (CYP) system, with only minor contributions from CYP2C9 and to a lesser extent, CYP2C8. nih.govdrugbank.comnih.gov The principal metabolic pathway for pitavastatin is glucuronidation. drugbank.comnih.govlivalohcp.com
The primary route of metabolism for pitavastatin is glucuronidation, which leads to the formation of its major metabolite, pitavastatin lactone. drugbank.comnih.govpharmgkb.orgnih.govnih.gov This process occurs in the liver and involves the conjugation of pitavastatin with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drugbank.comnih.gov The resulting pitavastatin glucuronide is then converted to the lactone form. drugbank.comnih.gov
Table 2: Key Metabolic Pathway of Pitavastatin An overview of the primary metabolic transformation of pitavastatin.
| Parent Compound | Primary Metabolic Pathway | Key Enzyme System | Major Metabolite |
|---|---|---|---|
| Pitavastatin | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Pitavastatin Lactone |
This pathway represents the main route of biotransformation for pitavastatin. drugbank.compharmgkb.orgnih.gov
In vitro studies using human liver microsomes and recombinant human UGT-expressing systems have identified the specific UGT isoforms responsible for the glucuronidation of pitavastatin. The principal enzymes involved in this reaction are UGT1A3 and UGT2B7. nih.govdrugbank.comnih.gov Another source also mentions the involvement of UGT1A1 and UGT2B6. pharmgkb.org The formation of pitavastatin lactone occurs through an initial glucuronidation step by these UGTs, followed by an elimination reaction that results in the lactone. nih.gov
Cytochrome P450 (CYP) Mediated Metabolism
While the majority of statins undergo extensive metabolism by CYP isoenzymes, pitavastatin's interaction with this system is limited. tandfonline.com
Role of CYP2C8 and CYP2C9
Preclinical and clinical studies have established that pitavastatin is only marginally metabolized by the cytochrome P450 system, primarily through the CYP2C9 isoenzyme and to a lesser extent by CYP2C8. drugbank.comdrugbank.comfda.gov This limited involvement of CYP enzymes in its biotransformation contributes to a lower likelihood of drug-drug interactions compared to other statins that are major substrates of these enzymes. researchgate.netnih.gov The metabolism by CYP2C9 is considered clinically insignificant. researchgate.netclinicaltrials.gov
Characterization of Pitavastatin Lactone Metabolism
The principal metabolic pathway for pitavastatin is not oxidation via CYP enzymes, but rather glucuronidation leading to the formation of pitavastatin lactone. drugbank.comfda.gov
Enzymatic Stability and Conversion
Pitavastatin is primarily metabolized through glucuronidation by uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7. drugbank.comnih.gov This process forms an ester-type pitavastatin glucuronide, which is then converted to the inactive pitavastatin lactone. drugbank.comfda.govcaymanchem.com This lactonization is a key step in its metabolism. nih.govnih.gov The lactone form can be reversibly converted back to the active pitavastatin acid form. researchgate.netnih.gov In vitro studies using human hepatic microsomes have shown that the addition of UDP-glucuronic acid leads to the production of pitavastatin lactone. nih.govnih.gov
Metabolic Clearance of Lactone Form
The metabolic clearance of pitavastatin and its lactone form in human hepatic microsomes shows no significant difference. nih.gov However, in monkey hepatic microsomes, the metabolic clearances of both pitavastatin and its lactone are considerably higher than in humans. nih.gov The major metabolite found in human plasma is the lactone. drugbank.comfda.gov This lactone form, however, does not inhibit CYP2C9 or CYP3A4-mediated metabolism, unlike some other statins. nih.gov
Excretion Mechanisms
The primary route of elimination for pitavastatin and its metabolites is through the feces. Following a single radiolabeled oral dose of pitavastatin, approximately 79% of the dose was recovered in the feces within seven days, with only about 15% excreted in the urine. fda.gov A significant portion of the bioavailable drug is excreted unchanged in the bile. researchgate.netclinicaltrials.gov This extensive biliary excretion and enterohepatic circulation contribute to its prolonged duration of action. researchgate.netnih.gov
Biliary Excretion and Enterohepatic Recirculation
Biliary excretion is a primary route for the elimination of pitavastatin. nih.gov Following its uptake into hepatocytes, pitavastatin is excreted into the bile, largely in its unchanged form. nih.govresearchgate.net This process is a key contributor to the drug's disposition. The majority of an orally administered dose of pitavastatin is excreted via the liver and gut. nih.gov
The excretion of pitavastatin into the bile also leads to enterohepatic recirculation. nih.gov This process, where the drug is reabsorbed from the intestine back into circulation, contributes to its prolonged duration of action. researchgate.net The extensive enterohepatic circulation of the unchanged drug is a significant factor in its pharmacokinetic profile. researchgate.net Pitavastatin lactone, the main inactive metabolite, is formed through glucuronidation and can be reversibly converted back to the active pitavastatin acid form. researchgate.net
Renal Excretion
In contrast to its extensive biliary excretion, the renal excretion of pitavastatin is minimal. qeios.com A very small percentage, reportedly less than 5% of the administered dose, is eliminated through the urine. researchgate.net Studies have shown the renal excretion rate to be around 2%. nih.gov This low level of renal clearance suggests that dose adjustments are generally not required for patients with kidney disease. researchgate.net
Interestingly, some studies have highlighted potential renal protective effects of pitavastatin. In spontaneously hypercholesterolemic rats, pitavastatin treatment was found to reduce proteinuria. oup.com Another study in healthy volunteers showed that pitavastatin administration augmented creatinine (B1669602) clearance, suggesting a potential beneficial effect on renal function. nih.gov
Drug Transporter Interactions (Mechanistic)
The movement of pitavastatin and its lactone across cellular membranes is not a passive process. It is actively mediated by a variety of drug transporters, which significantly influence its pharmacokinetics and potential for drug-drug interactions.
Organic Anion Transporting Polypeptides (OATPs) Substrate Activity (e.g., OATP1B1, OATP1B3)
Organic Anion Transporting Polypeptides (OATPs) are crucial for the uptake of pitavastatin into hepatocytes. nih.gov Specifically, OATP1B1 (also known as OATP2 or OATP-C) and OATP1B3 (also known as OATP8) are major players in this process. nih.gov
Preclinical studies have demonstrated that pitavastatin is a substrate for both OATP1B1 and OATP1B3. nih.govpharmgkb.org The uptake of pitavastatin into cells expressing these transporters is a saturable and Na+-independent process. nih.gov Research suggests that OATP1B1 is the predominant transporter responsible for the hepatic uptake of pitavastatin, accounting for approximately 90% of the total hepatic clearance. nih.govnih.gov The significant role of OATP1B1 is further supported by the fact that inhibitors of this transporter can markedly increase plasma exposure to pitavastatin. nih.gov
The affinity of pitavastatin for these transporters has been quantified in various studies.
| Transporter | Michaelis-Menten Constant (Km) | Study System |
| OATP1B1 (OATP2) | 3.0 µM | OATP2-expressing HEK293 cells |
| OATP1B3 (OATP8) | 3.3 µM | OATP8-expressing HEK293 cells |
Data sourced from a study investigating the contribution of OATP2 and OATP8 to the hepatic uptake of pitavastatin. nih.gov
ABC Transporter Interactions (e.g., ABCB1, ABCG2, MRP2, BSEP)
In addition to uptake transporters, pitavastatin also interacts with several ATP-binding cassette (ABC) efflux transporters, which are involved in its excretion from hepatocytes into the bile. Key ABC transporters implicated in pitavastatin disposition include ABCB1 (P-glycoprotein or MDR1), ABCG2 (Breast Cancer Resistance Protein or BCRP), and ABCC2 (Multidrug Resistance-Associated Protein 2 or MRP2). pharmgkb.org
Studies have shown that pitavastatin is a substrate for ABCG2, and this transporter plays a significant role in its biliary excretion. nih.govresearchgate.net In mice lacking the Bcrp1 transporter, the biliary excretion clearance of pitavastatin was drastically reduced. nih.govresearchgate.net While traditionally MRP2 was thought to be the main transporter for statin biliary excretion, research indicates that for pitavastatin, the contribution of MRP2 is minor. nih.govresearchgate.net
Transcellular transport studies in Madin-Darby canine kidney (MDCK) II cells co-expressing OATP1B1 with various efflux transporters have revealed the involvement of multiple transporters in the biliary excretion of pitavastatin in humans. nih.govresearchgate.net Significant basal-to-apical transport of pitavastatin was observed in cells expressing OATP1B1 along with MDR1, MRP2, or BCRP. nih.govdoi.org
Regarding the Bile Salt Export Pump (BSEP or ABCB11), some research suggests that pitavastatin is not a major substrate for this transporter. researchgate.net However, the broader class of statins has been investigated for potential interactions with BSEP. nih.gov
The affinity of pitavastatin for some of these efflux transporters has been determined.
| Transporter | Michaelis-Menten Constant (Km) | Study System |
| Human BCRP | 5.73 µM | Human BCRP-expressing membrane vesicles |
| Mouse BCRP | 4.77 µM | Mouse BCRP-expressing membrane vesicles |
Data sourced from a study investigating the role of BCRP in the biliary excretion of pitavastatin. researchgate.net
Mechanism of Transport Modulation
The interaction of pitavastatin with these transporters is a key mechanism modulating its pharmacokinetic profile. The efficient uptake by OATP1B1 concentrates the drug in the liver, its primary site of action. nih.gov Subsequently, efflux by transporters like ABCG2 into the bile facilitates its elimination. nih.gov
The interplay between these uptake and efflux transporters dictates the net hepatic exposure to pitavastatin. Any modulation of these transporters' activity, for instance by co-administered drugs that act as inhibitors or inducers, can lead to significant drug-drug interactions. nih.gov For example, potent inhibitors of OATP1B1, such as cyclosporine and rifampicin, can significantly increase the plasma concentration of pitavastatin. nih.govdoi.org This highlights the critical role of these transporters in the clinical pharmacology of pitavastatin.
Preclinical Pharmacological Investigations in Vitro and Animal Models
Cardiovascular System Studies
Atherosclerosis Progression Models
Animal studies have consistently shown that pitavastatin (B1663618) can prevent the progression of atherosclerosis. In Watanabe heritable hyperlipidemic rabbits, a model for familial hypercholesterolemia, pitavastatin significantly lowered very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL) levels, thereby inhibiting the development of atherosclerotic plaques. nih.gov Furthermore, in a rabbit model with balloon-injured carotid arteries, pitavastatin reduced neointimal thickening, a key process in restenosis, by up to 70%. This effect was associated with a decrease in fibronectin and collagen-rich areas. nih.gov These findings suggest that pitavastatin's anti-atherosclerotic effects are mediated not only by lipid-lowering but also by inhibiting the proliferation of vascular smooth muscle cells and the deposition of extracellular matrix. nih.gov
| Animal Model | Key Findings | Reference |
| Watanabe Heritable Hyperlipidemic Rabbits | Significantly reduced VLDL, IDL, and LDL; Prevented atherosclerosis progression. | nih.gov |
| Balloon-Injured Rabbit Carotid Arteries | Reduced neointimal thickening by up to 70%; Decreased fibronectin and collagen-rich areas. | nih.gov |
Vascular Function and Vasodilation Studies
Pitavastatin has demonstrated beneficial effects on endothelial function and vasodilation in preclinical models. In rats, it has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, processes that contribute to the stiffening of blood vessels. nih.gov Statins, including pitavastatin, are known to improve endothelial function and increase the production of nitric oxide, a potent vasodilator. nih.gov Studies have shown that treatment with pitavastatin can significantly increase endothelium-dependent vasodilation. nih.gov For instance, in chronic smokers, a group known to have impaired endothelial function, daily treatment with pitavastatin for one month led to a significant improvement in flow-mediated dilation of the brachial artery. nih.gov Similarly, in patients with coronary artery disease, six months of pitavastatin treatment resulted in a significant increase in both fasting and postprandial forearm blood flow during post-ischemic reactive hyperemia. nih.gov
| Study Population/Model | Duration of Treatment | Key Findings on Vascular Function | Reference |
| Chronic Smokers | 1 month | Significant improvement in endothelium-dependent vasodilation of the brachial artery. | nih.gov |
| Patients with Coronary Artery Disease | 6 months | Significant increase in fasting and postprandial forearm blood flow. | nih.gov |
| Patients with Primary Hypercholesterolemia | 2 weeks | Increased vasodilation of the brachial artery. | nih.gov |
Cardiac Hypertrophy and Remodeling Models
Preclinical studies indicate that pitavastatin can attenuate cardiac hypertrophy and adverse remodeling. In a rat model of progressive renal injury, which often leads to cardiac hypertrophy, treatment with pitavastatin prevented the activation of extracellular signal-regulated kinase (ERK) and subsequent cardiac hypertrophy without affecting blood pressure. nih.gov The increased expression of atrial natriuretic factor mRNA, a marker of cardiac stress, was also significantly attenuated by pitavastatin in these rats. nih.gov Furthermore, in a rat model of hypertensive heart failure, both early and late treatment with pitavastatin reduced left ventricular fibrosis, improved cardiac function, and increased survival rates. nih.gov These beneficial effects were associated with the suppression of the myocardial endothelin system and modulation of extracellular matrix remodeling. nih.gov In a mouse model, pitavastatin was also found to reduce cardiac remodeling by inhibiting the transforming growth factor-β-Smad signaling pathway, an effect linked to the suppression of oxidative stress. nih.gov
| Animal Model | Key Findings on Cardiac Hypertrophy and Remodeling | Reference |
| Rat Model of Progressive Renal Injury | Prevented ERK activation and cardiac hypertrophy; Attenuated increased atrial natriuretic factor mRNA expression. | nih.gov |
| Rat Model of Hypertensive Heart Failure | Reduced left ventricular fibrosis; Improved cardiac function and survival rate; Suppressed myocardial endothelin system. | nih.gov |
| Mouse Model with Angiotensin II and Renal Insufficiency | Reduced cardiac remodeling via inhibition of the transforming growth factor-β-Smad signaling pathway. | nih.gov |
Myocardial Ischemia-Reperfusion Injury Models
Pitavastatin has shown cardioprotective effects in the context of myocardial ischemia-reperfusion (I/R) injury. In a rat model of I/R injury, nanoparticle-mediated delivery of pitavastatin at the time of reperfusion significantly reduced the size of the myocardial infarction. nih.govplos.org This protective effect was associated with the activation of the PI3K/Akt signaling pathway and the inhibition of inflammation and cardiomyocyte apoptosis. nih.govplos.org In contrast, pitavastatin administered alone without the nanoparticle carrier did not show a therapeutic effect, suggesting the importance of targeted drug delivery to the injured myocardium. nih.govplos.org A subsequent study in a preclinical conscious pig model of I/R injury provided further evidence for the cardioprotective effects of nanoparticle-delivered pitavastatin. nih.gov In this larger animal model, intravenous administration of pitavastatin-loaded nanoparticles before reperfusion significantly reduced infarct size and the extent of left ventricular remodeling. nih.gov
| Animal Model | Intervention | Key Findings on Myocardial I/R Injury | Reference |
| Rat Model | Nanoparticle-mediated delivery of pitavastatin at reperfusion | Reduced myocardial infarct size; Activated PI3K/Akt pathway; Inhibited inflammation and apoptosis. | nih.govplos.org |
| Conscious Pig Model | Intravenous administration of pitavastatin-loaded nanoparticles before reperfusion | Significantly reduced infarct size; Reduced the extent of left ventricle remodeling. | nih.gov |
Metabolic Regulation Studies
Dyslipidemia Models
Pitavastatin's primary pharmacological action is the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis. This leads to a potent reduction in circulating lipid levels, as demonstrated in various preclinical models of dyslipidemia. In Watanabe heritable hyperlipidemic rabbits, pitavastatin effectively lowered VLDL, IDL, and LDL cholesterol. nih.gov Clinical studies in patients with hypercholesterolemia have confirmed these lipid-lowering effects, showing significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). nih.gov Furthermore, pitavastatin has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health. nih.gov In patients with hypercholesterolemia, treatment with pitavastatin resulted in an increase in both HDL2 and HDL3 subfractions. nih.gov
| Study Population/Model | Key Findings on Dyslipidemia | Reference |
| Watanabe Heritable Hyperlipidemic Rabbits | Lowered VLDL, IDL, and LDL cholesterol. | nih.gov |
| Patients with Hypercholesterolemia | Significant reductions in total cholesterol and LDL-C; Increased HDL-C, including HDL2 and HDL3 subfractions. | nih.govnih.gov |
Glucose Homeostasis and Insulin (B600854) Sensitivity Studies
Preclinical investigations in both in vitro and animal models have explored the impact of pitavastatin on glucose metabolism and insulin sensitivity, yielding varied but important insights. In a mouse model of type 2 diabetes induced by a high-fat diet and streptozotocin, the combination of pitavastatin and L-glutamine was found to ameliorate the condition. nih.gov This was achieved by improving glucose tolerance and insulin sensitivity, normalizing insulin levels, and enhancing the insulin-signaling pathway, which leads to glucose uptake. nih.gov The study also noted an increase in the expression of insulin receptor 1β (IR1β) and phosphorylated Akt (pAkt) in skeletal muscle, key components of the insulin signaling cascade. nih.gov
However, the effects of pitavastatin on insulin secretion have been shown to be concentration-dependent in in-vitro studies. In clonal pancreatic β-cells (INS-1) cultured in low glucose, both simvastatin (B1681759) and pitavastatin were found to impair glucose-stimulated insulin secretion (GSIS) after a 3-day incubation period. bu.edu Interestingly, while simvastatin depleted insulin content in a dose-dependent manner, pitavastatin did not show the same effect. bu.edu At a concentration of 50 nM, pitavastatin had no effect on GSIS or insulin content after a 10-day incubation. bu.edu
Further elucidating the mechanisms, studies in a mouse insulinoma MIN6 β-cell model challenged with a mixture of fatty acids found that lipophilic statins, including pitavastatin, could suppress total insulin content and secretion. frontiersin.org This suggests a potential direct effect on pancreatic beta-cell function. In a study using a high-fat diet and streptozotocin-induced type 2 diabetes mouse model, pitavastatin in combination with L-glutamine demonstrated significant improvements in glucose homeostasis. nih.gov The combination therapy was observed to enhance glucose tolerance and insulin sensitivity. nih.gov Mechanistically, this was associated with the restoration of key proteins in the insulin signaling pathway in skeletal muscle. nih.gov
Interactive Data Table: Effects of Pitavastatin on Glucose Homeostasis and Insulin Sensitivity in Preclinical Models
| Model | Key Findings | Reference |
| High-Fat Diet + Streptozotocin-Induced T2D Mouse Model | Pitavastatin, in combination with L-glutamine, improved glucose tolerance and insulin sensitivity. It also normalized insulin levels and enhanced the insulin-signaling pathway. | nih.gov |
| Clonal Pancreatic β-cells (INS-1) | Impaired glucose-stimulated insulin secretion after 3-day incubation. No significant effect on insulin content. | bu.edu |
| Mouse Insulinoma MIN6 β-cell Model | Lipophilic statins, as a class, were found to suppress total insulin content and secretion in the presence of fatty acids. | frontiersin.org |
Oncology Research
Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., Ovarian, Cervical, Pancreatic)
Pitavastatin has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines in preclinical studies. In cervical cancer cells (Ca Ski, HeLa, and C-33 A), pitavastatin was shown to inhibit cell viability in a dose-dependent manner. mdpi.com This effect was attributed to the induction of cell cycle arrest and apoptosis. Specifically, it caused sub-G1- and G0/G1-phase arrest in Ca Ski and HeLa cells, and sub-G1- and G2/M-phase arrest in C-33 A cells. mdpi.com The apoptotic mechanism involved the activation of poly-ADP-ribose polymerase (PARP), Bax, and cleaved caspase-3, along with the inactivation of Bcl-2 and an increase in mitochondrial membrane depolarization. mdpi.com
In the context of ovarian cancer, pitavastatin has been shown to inhibit the growth of a panel of ovarian cancer cell lines with IC50 values ranging from 0.67 to 14 µM. This suggests that the mevalonate (B85504) pathway, which pitavastatin inhibits, plays a crucial role in ovarian cancer cell biology. The cytotoxic effects of pitavastatin were observed in both chemosensitive and chemoresistant ovarian cancer cells.
Studies on pancreatic cancer cell lines have also revealed the potent anti-proliferative properties of pitavastatin. It has been reported to induce apoptosis and inhibit the growth of pancreatic cancer cells. The molecular mechanisms implicated include the upregulation of cell cycle regulators like p21 and the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.
Interactive Data Table: Anti-proliferative and Cytotoxic Effects of Pitavastatin in Cancer Cell Lines
| Cancer Type | Cell Lines | Key Findings |
| Cervical Cancer | Ca Ski, HeLa, C-33 A | Dose-dependent inhibition of cell viability, induction of cell cycle arrest and apoptosis. mdpi.com |
| Ovarian Cancer | Panel of ovarian cancer cell lines | Growth inhibition with IC50 values ranging from 0.67–14 µM. |
| Pancreatic Cancer | Various pancreatic cancer cell lines | Induction of apoptosis and inhibition of cell growth. |
Tumor Growth Inhibition in Xenograft and Syngeneic Animal Models
The anti-tumor effects of pitavastatin observed in vitro have been corroborated by in vivo studies using xenograft and syngeneic animal models. In a C-33 A cervical cancer xenograft model in BALB/c nude mice, treatment with pitavastatin at a concentration of 10 mg/kg significantly inhibited tumor growth compared to the control group. mdpi.com The average tumor weight was significantly lower in the pitavastatin-treated groups. mdpi.com Importantly, no significant difference in animal body weights was observed, suggesting that the dosage used did not cause systemic toxicity. mdpi.com
Similarly, in a B-cell acute lymphoblastic leukemia (ALL) xenograft model using NSG mice, pitavastatin treatment (10 mg/kg i.p.) for four weeks significantly reduced the number of human CD45+ ALL cells in the bone marrow of the mice. This effect was observed in both parental and vincristine-resistant ALL cells, highlighting its potential in treating resistant cancers.
In a breast cancer model using N-methyl-N-nitrosourea-induced mammary carcinogenesis in female rats, pitavastatin, both alone and in combination with melatonin, has been investigated for its chemopreventive effects, indicating its potential to suppress tumor development. researchgate.net Furthermore, in a xenograft model of colon cancer, mice receiving pitavastatin exhibited a reduction in tumor growth.
Interactive Data Table: Tumor Growth Inhibition by Pitavastatin in Animal Models
| Cancer Type | Animal Model | Key Findings |
| Cervical Cancer | C-33 A xenograft in BALB/c nude mice | Significant inhibition of tumor growth at 10 mg/kg. mdpi.com |
| B-cell Acute Lymphoblastic Leukemia | Xenograft in NSG mice | Reduced number of human CD45+ ALL cells in bone marrow. |
| Breast Cancer | N-methyl-N-nitrosourea-induced rat model | Investigated for chemopreventive effects. researchgate.net |
| Colon Cancer | Xenograft model | Reduction in tumor growth. |
Anti-metastatic Potential in Animal Models
Beyond its effects on primary tumor growth, preclinical studies suggest that pitavastatin also possesses anti-metastatic properties. In cervical cancer cell lines, pitavastatin was found to inhibit cell migration, a critical step in the metastatic cascade. mdpi.com Wound healing and transwell migration assays demonstrated that cells treated with pitavastatin had a reduced migration capability compared to untreated cells. mdpi.com This inhibition of migration is thought to be mediated by the PI3K/AKT and MAPK (JNK, p38, and ERK1/2) pathways. mdpi.com
The ability of pitavastatin to inhibit the migration of cancer cells suggests its potential to prevent the spread of cancer to distant organs. While direct in vivo evidence for the inhibition of metastasis by pitavastatin is still emerging, the in vitro data on the inhibition of cell migration provides a strong rationale for further investigation in this area.
Synergistic Effects with Chemotherapeutic Agents
A significant area of oncology research is the potential for pitavastatin to enhance the efficacy of existing chemotherapeutic agents. In a study on melanoma cells, the combination of pitavastatin and dacarbazine (B1669748) (DTIC) resulted in synergistic cell death. This combination led to a G1 cell cycle arrest and induced apoptosis through the intrinsic pathway, as evidenced by the release of cytochrome c.
In the context of B-cell acute lymphoblastic leukemia, pitavastatin has shown promise in overcoming chemoresistance. It was found to be effective against vincristine-resistant ALL cells, suggesting it could be repurposed as a chemotherapeutic agent in this setting. The mechanistic studies pointed towards the induction of apoptosis via the AMP-activated protein kinase/FoxO3a/Puma signaling pathway.
Furthermore, in a therapeutic model of oral and esophageal squamous cell carcinoma, pitavastatin enhanced the tumor growth inhibitory effect of capmatinib, a MET-specific inhibitor. This suggests that pitavastatin may act as a sensitizer (B1316253) to overcome resistance to targeted therapies.
Interactive Data Table: Synergistic Effects of Pitavastatin with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Key Findings |
| Melanoma | Dacarbazine (DTIC) | Synergistic cell death, G1 cell cycle arrest, and induction of apoptosis. |
| B-cell Acute Lymphoblastic Leukemia | Vincristine | Effective against vincristine-resistant cells, inducing apoptosis. |
| Oral and Esophageal Squamous Cell Carcinoma | Capmatinib | Enhanced tumor growth inhibitory effect of capmatinib. |
Bone Metabolism and Remodeling Studies
Preclinical research has unveiled a potential dual role for pitavastatin in bone health, suggesting it may both inhibit bone resorption and promote bone formation. In vitro studies have demonstrated that pitavastatin can dose-dependently inhibit the formation of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov This inhibitory effect is achieved by targeting the Akt, NF-κB, and mitogen-activated protein kinase (MAPK) signaling pathways, which in turn leads to the downregulation of key transcription factors, c-Fos and NFATc1, that are essential for osteoclast differentiation. nih.gov
Concurrently, pitavastatin has been shown to stimulate the differentiation of osteoblasts, the cells responsible for forming new bone. nih.gov This was evidenced by the activation of alkaline phosphatase (ALP), enhanced mineralization, and increased expression of osteoblastogenic marker genes such as runt-related transcription factor 2, ALP, osteocalcin, and collagen type 1 alpha. nih.gov
These in vitro findings are supported by animal model studies. In an ovariectomy-induced osteoporosis model in rats, a condition that mimics postmenopausal osteoporosis, pitavastatin was effective in preventing the decrease in bone density. nih.gov Furthermore, in a rabbit model of steroid-induced osteonecrosis, pitavastatin was found to potentially lower the incidence of this condition. nih.gov Histological examination revealed that pitavastatin reduced the size of bone marrow fat cells, suggesting an inhibitory effect on lipid deposition within the bone marrow. nih.gov
Interactive Data Table: Effects of Pitavastatin on Bone Metabolism and Remodeling in Preclinical Models
| Model | Key Findings | Reference |
| In vitro osteoclast culture | Dose-dependent inhibition of osteoclast formation and bone resorption. | nih.gov |
| In vitro osteoblast culture | Stimulation of osteoblast differentiation and mineralization. | nih.gov |
| Ovariectomy-induced osteoporosis rat model | Prevention of estrogen deficiency-induced decrease in bone density. | nih.gov |
| Steroid-induced osteonecrosis rabbit model | Lowered incidence of osteonecrosis and reduced size of bone marrow fat cells. | nih.gov |
Neurological System Studies (Preclinical)
Beyond its effects on bone, pitavastatin has shown promise in preclinical studies of the neurological system, particularly in exhibiting neuroprotective properties.
In vitro studies using primary cultured cerebral neurons have investigated the neuroprotective effects of pitavastatin in the context of oxygen-glucose deprivation (OGD), a model for ischemic injury. Treatment with pitavastatin at concentrations of 1 μM and 15 μM was found to increase the survival rate of cortical neurons subjected to OGD. nih.gov
Moreover, pitavastatin promoted the growth of neuronal dendrites at these concentrations. nih.gov The molecular mechanism underlying this neuroprotection appears to involve the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin-related kinase B (TrkB) signaling pathway. Increased expression of both BDNF and its receptor TrkB was observed in neurons treated with pitavastatin. nih.gov Additional research indicates that pitavastatin can ameliorate the dysfunction of the blood-brain barrier (BBB) induced by lipopolysaccharide (LPS), suggesting its protective effects may also be mediated through the inhibition of cytokine production and maintenance of BBB integrity. europeanreview.org
Renal and Hepatic System Studies (Mechanistic, beyond metabolism)
Mechanistic studies have begun to uncover the pleiotropic effects of pitavastatin on the renal and hepatic systems that extend beyond its primary role in lipid metabolism.
In the context of the renal system, pitavastatin has demonstrated a renoprotective effect in a rat model of thioacetamide (B46855) (TAA)-induced kidney injury. nih.gov The mechanism for this protection involves the modulation of the miR-93/PTEN/Akt/mTOR pathway. Pitavastatin treatment was found to suppress the expression of miR-93, which in turn led to the activation of the tumor suppressor PTEN. This action shifts the balance of Akt/mTOR signaling, ultimately ameliorating the molecular processes that drive kidney toxicity. nih.gov Pitavastatin also mitigated oxidative stress by reducing renal malondialdehyde (MDA) and increasing glutathione (B108866) (GSH) levels. nih.gov
Regarding the hepatic system, while pitavastatin is known to be hepatoselective, its mechanistic effects are complex. nih.gov The cause of rare hepatic injury from pitavastatin is thought to be related to a toxic intermediate of its minimal metabolism or through immune-mediated mechanisms, rather than a direct metabolic overload. nih.gov Some studies suggest pitavastatin can reduce inflammation in atherosclerotic plaques, an effect that may extend to the liver. europeanreview.org However, in a study of overweight, insulin-resistant men, six months of pitavastatin treatment did not change liver fat content or hepatic insulin sensitivity, indicating that its effects on the liver can be context-dependent. nih.gov
Pulmonary System Studies (e.g., Airway Smooth Muscle Contraction)
Preclinical research using in vitro and animal models has explored the effects of pitavastatin on the pulmonary system, with a particular focus on its impact on airway smooth muscle (ASM) contraction, a key factor in bronchoconstriction. nih.govnih.gov Studies have utilized human airway smooth muscle cells and murine precision-cut lung slices to investigate these effects. nih.gov
Research has shown that pitavastatin can significantly inhibit basal, histamine-induced, and methacholine (B1211447) (MCh)-induced airway smooth muscle contraction. nih.gov This inhibitory action is thought to occur through the reduction of myosin light chain 2 (MLC2) phosphorylation and a decrease in F-actin stress fiber density and distribution. nih.gov These effects appear to be dependent on the mevalonate pathway, specifically involving geranylgeranyl pyrophosphate (GGPP). nih.gov
Interestingly, the effects on ASM contraction are not uniform across all statins, suggesting that this is not a "class effect" of HMG-CoA reductase inhibitors. nih.gov For instance, while the lipophilic statins pitavastatin and simvastatin demonstrated an ability to inhibit basal ASM contraction, the hydrophilic statin pravastatin (B1207561) did not show a similar effect. nih.gov In time-course experiments, the inhibitory effect of pitavastatin on ASM contraction was most pronounced at 24 hours. nih.gov
Furthermore, studies have indicated that pitavastatin can enhance the relaxation of airway smooth muscle following a simulated deep breath, an effect not observed with the β2-agonist isoproterenol. nih.govnih.gov This suggests a unique mechanism of action for pitavastatin in promoting airway relaxation. nih.gov In studies using both asthmatic and non-asthmatic human airway smooth muscle cells, pitavastatin was found to inhibit ASM contraction in a dose-dependent manner. nih.gov
Investigations into pulmonary artery hypertension (PAH), a condition affecting the small pulmonary arteries, have also been conducted. ahajournals.org In a rat model of monocrotaline-induced PAH, nanoparticle-mediated delivery of pitavastatin to the lungs was shown to be effective in mitigating the development of the condition and inducing its regression. ahajournals.org In vitro, pitavastatin demonstrated the most potent effects on the proliferation of pulmonary artery smooth muscle cells when compared to other marketed statins. ahajournals.org
The following table summarizes the comparative effects of different statins on basal airway smooth muscle contraction.
| Statin | Effect on Basal Airway Smooth Muscle Contraction |
| Pitavastatin | Significant inhibition |
| Simvastatin | Reproducible inhibition |
| Pravastatin | No effect |
Structure Activity Relationship Sar and Molecular Design
Influence of Functional Groups on HMG-CoA Reductase Binding
The potent inhibitory activity of pitavastatin (B1663618) stems from its distinct molecular structure, which features several key functional groups that optimize its interaction with the HMG-CoA reductase active site. nih.govresearchgate.net The molecule's design includes a heptenoate basic structure, a central quinoline (B57606) ring, and a side chain containing fluorophenyl and cyclopropyl (B3062369) moieties. nih.govresearchgate.net
Dihydroxy Heptanoic Acid Moiety : Like all statins, pitavastatin possesses a dihydroxy heptanoic acid side chain that acts as a structural mimic of the endogenous substrate, HMG-CoA. researchgate.netnih.gov This "warhead" is crucial for competitive inhibition, as it directly engages with the catalytic residues of the enzyme's active site. qeios.comnih.gov Statins bind to HMG-CoA reductase with an affinity that is a thousand times higher than the natural substrate. qeios.com
Fluorophenyl Group : The presence of a fluorophenyl group is a common feature among synthetic statins, including pitavastatin, atorvastatin (B1662188), and rosuvastatin. researchgate.netnih.gov This group participates in van der Waals and hydrophobic interactions within a specific pocket of the enzyme, enhancing the molecule's binding affinity.
Cyclopropyl Moiety : A unique feature that distinguishes pitavastatin from other statins is its novel cyclopropyl group. researchgate.netnih.govresearchgate.net This bulky, rigid group contributes significantly to the potent inhibition of HMG-CoA reductase. nih.gov Furthermore, the cyclopropyl group sterically hinders the molecule from being extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, which is a common metabolic pathway for many other statins. researchgate.net
The combination of these functional groups results in a highly potent inhibitor of HMG-CoA reductase. In vitro studies have demonstrated pitavastatin's strong inhibitory action.
Table 1: Inhibitory Concentration (IC50) of Pitavastatin Compared to Other Statins
| Statin | IC50 for HMG-CoA Reductase Inhibition (nM) | IC50 for Cholesterol Synthesis Inhibition in HepG2 cells (nM) |
|---|---|---|
| Pitavastatin | 6.8 | 5.8 |
| Simvastatin (B1681759) | 16.3 (2.4x higher than Pitavastatin) | 16.8 (2.9x higher than Pitavastatin) |
| Pravastatin (B1207561) | 46.2 (6.8x higher than Pitavastatin) | - |
| Atorvastatin | - | 33.1 (5.7x higher than Pitavastatin) |
Data sourced from multiple studies. researchgate.netqeios.com
Impact of Stereochemistry on Biological Activity
The biological activity of pitavastatin is critically dependent on its specific stereochemistry. Enzymes, being chiral macromolecules, exhibit a high degree of stereoselectivity when binding to their substrates or inhibitors. libretexts.org Pitavastatin is a specific stereoisomer, chemically defined as (+) monocalcium bis-{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}. qeios.comnih.gov
The (3R,5S) configuration of the two hydroxyl groups on the heptenoate side chain is essential for its inhibitory activity. This specific spatial arrangement allows for optimal hydrogen bonding and electrostatic interactions with the amino acid residues in the active site of HMG-CoA reductase, mimicking the transition state of the natural HMG-CoA substrate during its reduction to mevalonate (B85504). Any deviation from this precise stereochemistry would result in a poor fit within the enzyme's active site, drastically reducing or eliminating its inhibitory potency. This principle is fundamental in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. libretexts.org Research into geometric isomers, such as Z-isomeric pitavastatin analogues, further underscores the importance of precise spatial arrangement for biological activity. nih.govdntb.gov.ua
Characterization of Pitavastatin Lactone Activity Profile
The primary metabolic pathway for pitavastatin in the body involves its conversion to a major metabolite, pitavastatin lactone. drugbank.comfda.gov This transformation is not mediated by the cytochrome P450 system, which is a key differentiator from many other statins. fda.gov Instead, pitavastatin undergoes glucuronidation by uridine (B1682114) 5'-diphosphate glucuronosyltransferase enzymes (specifically UGT1A3 and UGT2B7) to form an ester-type glucuronide conjugate. drugbank.comfda.govclinpgx.org This conjugate is then converted into pitavastatin lactone. drugbank.comfda.gov
Pitavastatin lactone is generally considered to be the main inactive metabolite. researchgate.net The conversion from the active open-acid form to the closed-lactone ring structure significantly alters the molecule's shape and its ability to bind to the HMG-CoA reductase active site. While the lactonization process is reversible, the equilibrium favors the formation of the lactone. researchgate.net A key characteristic of pitavastatin lactone is its metabolic stability; unlike the lactone forms of some other statins, it is not a substrate for CYP enzymes, which contributes to pitavastatin's lower potential for certain drug-drug interactions. nih.govnih.govresearchgate.net Studies comparing the acid and lactone forms of various statins have shown that the lactone forms generally have different inhibitory profiles against metabolic enzymes. nih.gov For instance, while some statin lactones inhibit CYP3A4/5, pitavastatin lactone exhibits minimal inhibitory effect on this enzyme. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods are invaluable tools for understanding the molecular basis of pitavastatin's activity and for guiding the design of new HMG-CoA reductase inhibitors.
Ligand-Enzyme Docking and Binding Free Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govvu.edu.au Docking studies have been instrumental in visualizing the binding mode of pitavastatin within the HMG-CoA reductase active site. researchgate.netnih.gov These simulations confirm that the HMG-CoA-like side chain of pitavastatin occupies the same position as the substrate, while the quinoline ring and its substituents form favorable interactions with hydrophobic pockets of the enzyme. nih.gov
Binding free energy calculations provide a quantitative prediction of the binding affinity between a ligand and a protein. nih.govnih.gov These calculations, often performed using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can dissect the energetic contributions (enthalpic and entropic) to the binding event. johnshopkins.eduwustl.edu For statins, a clear correlation has been observed between binding affinity and binding enthalpy, with the most potent inhibitors exhibiting the strongest enthalpic contributions. johnshopkins.edu
Table 2: Example of Molecular Docking Scores for Statins Against a Target Protein
| Statin | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | MMGBSA (kcal/mol) |
|---|---|---|---|
| Pitavastatin | -8.937 | -48.589 | -52.37 |
| Fluvastatin (B1673502) | -8.2 | - | - |
| Atorvastatin | -8.0 | - | - |
Note: The data above are from a study docking statins against the SARS-CoV-2 Spike protein and are presented here as an illustrative example of the outputs from such computational studies. researchgate.net Specific values for the HMG-CoA reductase interaction may vary.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For HMG-CoA reductase inhibitors, QSAR models are developed using a dataset of known statins and their analogues with measured inhibitory activities (pIC50 values). nih.govacs.org
These models use molecular descriptors—numerical values that encode different structural and physicochemical properties of the molecules—to build a mathematical equation that can predict the activity of new, untested compounds. nih.gov QSAR studies can identify key structural features that are either beneficial or detrimental to the inhibitory activity, thereby guiding the rational design of novel statin derivatives with potentially improved potency or modified properties. nih.gov
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. nih.gov For the pitavastatin-HMG-CoA reductase complex, MD simulations provide insights into the dynamic nature of their interaction. These simulations can assess the stability of the docked pose, revealing how the ligand and protein adjust their conformations to achieve an optimal fit. nih.govresearchgate.net
MD simulations are also crucial for refining the results of molecular docking and are an integral part of many binding free energy calculation protocols. nih.gov By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can analyze the network of hydrogen bonds, hydrophobic contacts, and water-mediated interactions that stabilize the complex, offering a more complete and dynamic picture of the molecular recognition process. acs.org
Table of Mentioned Compounds
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and design new molecules with desired biological activity. In the context of Pitavastatin and other HMG-CoA reductase inhibitors, these methods are instrumental in understanding the key structural features required for potent inhibition of the enzyme and in discovering novel compounds with similar or improved properties.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For HMG-CoA reductase inhibitors, these models are developed based on the structures of known active compounds, including Pitavastatin. scienceopen.com
The development of a pharmacophore model for HMG-CoA reductase inhibitors typically involves identifying common structural features present in a series of active compounds. nih.gov These features include:
Hydrogen Bond Acceptors: These are atoms or groups that can accept a hydrogen bond from the receptor, contributing to the binding affinity.
Hydrogen Bond Donors: These groups can donate a hydrogen bond to the receptor, forming a crucial interaction for molecular recognition.
Hydrophobic Regions: Lipophilic (fat-loving) areas of the molecule that interact with nonpolar pockets in the enzyme's active site, enhancing binding. pku.edu.cn
Aromatic Rings: Flat, cyclic structures that can engage in various interactions, including pi-pi stacking, with aromatic amino acid residues in the target protein. pku.edu.cn
A typical pharmacophore model for a statin like Pitavastatin consists of a 3,5-dihydroxy heptanoic acid portion, which mimics the natural substrate HMG-CoA, and a lipophilic region with polar and bulky groups. nih.gov Studies have generated various pharmacophore models based on a set of known HMG-CoA reductase inhibitors. One successful model identified key features including a hydrogen-bond acceptor, a hydrogen-bond donor, a ring aromatic feature, and a hydrophobic point. pku.edu.cn Another approach used 299 active HMG-CoA reductase inhibitors to generate ten models, with the best one featuring two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic interaction. nih.gov
The major metabolite of Pitavastatin is Pitavastatin lactone, which is formed through glucuronidation. fda.govdrugbank.com While Pitavastatin is the active form, the lactone form is also a key consideration in metabolic and drug interaction studies. nih.gov The pharmacophore of Pitavastatin itself is defined by its dihydroxy monocarboxylic acid structure, a cyclopropyl group, and a fluorophenyl quinoline system, which all contribute to its binding to HMG-CoA reductase. nih.gov
| Pharmacophore Feature | Description | Relevance to Pitavastatin Structure |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Oxygen atoms in the carboxylate and hydroxyl groups. |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond. | Hydroxyl groups on the heptenoic acid chain. |
| Hydrophobic (HY) | A nonpolar group that forms hydrophobic interactions. | The cyclopropyl group and the quinoline ring system. |
| Ring Aromatic (RA) | An aromatic ring system. | The fluorophenyl quinoline core. |
Virtual Screening
Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This process is known as virtual screening. scienceopen.com The goal is to identify a diverse set of "hit" compounds that are predicted to be active and can then be tested experimentally. scienceopen.com
The virtual screening process typically involves the following steps:
Database Preparation: A large collection of 3D structures of chemical compounds is prepared for screening.
Pharmacophore Mapping: Each molecule in the database is conformationally searched to see if it can adopt a shape that matches the pharmacophore model.
Hit Selection: Molecules that fit the pharmacophore model well are selected as potential candidates.
Filtering: The selected hits are often filtered based on drug-like properties (e.g., molecular weight, lipophilicity) to increase the chances of identifying viable drug candidates. scienceopen.com
Molecular Docking: The final hit compounds are often subjected to molecular docking studies to predict their binding orientation and affinity at the active site of the target enzyme. scienceopen.com
Virtual screening campaigns based on the pharmacophore of HMG-CoA reductase inhibitors have successfully identified novel scaffolds that differ from the classic statin structure. scienceopen.com For instance, a screening of chemical databases using a validated pharmacophore model led to the identification of four hit compounds with new structural features suggested as potential novel and potent HMG-CoA reductase inhibitors. scienceopen.com This highlights the power of computational methods to explore new chemical spaces and identify next-generation therapeutic agents. e-dmj.org
| Virtual Screening Step | Purpose | Example Application |
|---|---|---|
| Pharmacophore Model Generation | To define the essential features for HMG-CoA reductase inhibition. | Based on a training set of 21 known inhibitors. pku.edu.cn |
| Database Screening | To search for molecules matching the pharmacophore model. | Screening of chemical databases like DrugBank. mdpi.com |
| Hit Identification | To select promising candidates for further evaluation. | Identification of compounds with high pharmacophore fit scores. nih.gov |
| Molecular Docking | To predict the binding mode and affinity of the hit compounds. | Docking of identified hits into the active site of HMG-CoA reductase. scienceopen.com |
| Experimental Validation | To confirm the biological activity of the virtual hits. | In vitro ATPase assays to confirm inhibition. nih.gov |
Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Quantification
Chromatographic methods are the cornerstone for the separation and quantification of pitavastatin (B1663618) and its lactone form. These techniques offer high sensitivity and selectivity, which are essential for analyzing complex biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pitavastatin. When coupled with fluorescence detection (FLD), HPLC offers a significant increase in sensitivity compared to standard UV detection. mdpi.comsciforum.net This enhanced sensitivity allows for the detection of pitavastatin at very low concentrations, making it suitable for bioanalytical studies. mdpi.comsciforum.net For instance, an HPLC-FLD method has been developed and validated for quantifying pitavastatin in human plasma, demonstrating a 54-70 fold increase in signal gain over UV detection. mdpi.comsciforum.net This method proved to be selective, specific, and sensitive, with a lower limit of quantification of 3 ng/mL. mdpi.com The linearity of this method was established over a wide concentration range of 3–900 ng/mL. mdpi.com
A typical HPLC method for pitavastatin might involve a C18 column with a gradient elution using a mobile phase of acetic acid and methanol (B129727). mdpi.com To ensure the reproducibility of sample preparation, an internal standard such as atorvastatin (B1662188) is often used. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the simultaneous determination of pitavastatin and pitavastatin lactone in biological fluids like human plasma and urine. nih.govnih.gov This method offers high selectivity and allows for the accurate quantification of both analytes even at low concentrations. nih.gov
A key challenge in the bioanalysis of pitavastatin is the interconversion between the active acid form and its inactive lactone metabolite. Pitavastatin lactone is particularly unstable in plasma and can readily convert back to pitavastatin. nih.gov To prevent this, a common procedure involves acidifying the plasma samples immediately after collection, for example, by adding a pH 4.2 buffer solution. nih.govresearchgate.net
In a typical LC-MS/MS method, after sample preparation (often involving liquid-liquid or solid-phase extraction), the analytes are separated on a C8 or C18 column. nih.govfda.gov Detection is performed using a mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. nih.govnih.gov Specific ion transitions are monitored for pitavastatin (e.g., m/z 422.2→290.3 or m/z 422.4→290.3), pitavastatin lactone (e.g., m/z 404.2→290.3 or m/z 404.3→290.3), and an internal standard. nih.govnih.gov These methods typically show good linearity over a concentration range of 0.1-200 ng/mL or 1-200 ng/mL, with a lower limit of quantitation of 1 ng/mL. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
While less common than HPLC and LC-MS/MS for quantitative bioanalysis of pitavastatin and its lactone, High-Performance Thin-Layer Chromatography (HPTLC) can be a valuable tool for the separation and identification of these compounds. HPTLC offers the advantage of analyzing multiple samples simultaneously, making it a cost-effective and efficient screening method.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. A UPLC method has been successfully developed for the efficient chromatographic separation of pitavastatin calcium and its potential impurities. nih.gov This method utilizes a BEH C18 stationary phase and a simple mobile phase combination delivered in gradient mode, with quantification performed at 245 nm. nih.gov The developed UPLC method demonstrated a resolution greater than 4.0 between pitavastatin and its four potential impurities, highlighting its superior separation capabilities. nih.gov
Spectroscopic Techniques for Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pitavastatin and its lactone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compounds, including the connectivity of atoms and their spatial arrangement.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules by measuring the absorption of infrared radiation.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis. The maximum absorbance (λmax) for pitavastatin is around 245 nm. caymanchem.com UV spectrophotometric methods have been developed and validated for the determination of pitavastatin calcium in both pure form and pharmaceutical dosage forms. researchgate.net
Method Development and Validation for Pitavastatin and its Metabolites in Biological Matrices
The development and validation of analytical methods are critical to ensure the reliability and accuracy of the data obtained from biological samples such as plasma, urine, and tissue homogenates. These validation procedures are conducted in accordance with international guidelines.
A crucial aspect of method development for pitavastatin and its lactone is addressing the interconversion between the two forms. nih.gov As pitavastatin lactone is unstable and can easily convert to pitavastatin in plasma, stabilization of the samples, typically by acidification, is a necessary step to ensure accurate quantification of both the parent drug and its metabolite. nih.govresearchgate.net
Validation of these methods involves demonstrating specificity, linearity, accuracy, precision, sensitivity, and system suitability. japsonline.com For instance, a validated LC-MS/MS method for the simultaneous determination of pitavastatin and its lactone in human plasma and urine demonstrated intra- and inter-day precision values of less than 4.2% and accuracies between -8.1% and 3.5%. nih.gov Similarly, an HPLC-FLD method for pitavastatin in human plasma showed accuracy with a bias of less than 7.15% and precision with a relative standard deviation of less than 9.63%. mdpi.com
The stability of the analytes in the biological matrix under various conditions (e.g., freeze-thaw cycles, room temperature) is also thoroughly assessed. fda.gov For example, plasma samples containing pitavastatin have been shown to be stable for at least six freeze-thaw cycles and for at least 25 hours at room temperature. fda.gov
The validated methods are then applied to pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pitavastatin. nih.govnih.gov
Table of Chromatographic and Spectroscopic Data
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| HPLC-FLD | Lower Limit of Quantification (LLOQ) | 3 ng/mL | mdpi.com |
| Linearity Range | 3–900 ng/mL | mdpi.com | |
| Column | C18 | mdpi.com | |
| LC-MS/MS | LLOQ | 1 ng/mL | nih.gov |
| Linearity Range | 0.1-200 ng/mL or 1-200 ng/mL | nih.govnih.gov | |
| Ion Transition (Pitavastatin) | m/z 422.2→290.3 or m/z 422.4→290.3 | nih.govnih.gov | |
| Ion Transition (Pitavastatin Lactone) | m/z 404.2→290.3 or m/z 404.3→290.3 | nih.govnih.gov | |
| UPLC | Quantification Wavelength | 245 nm | nih.gov |
| UV-Vis Spectroscopy | λmax | ~245 nm | caymanchem.com |
Stability-Indicating Analytical Methods
The development and validation of stability-indicating analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. pharmacyjournal.org These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or handling. For pitavastatin, a key degradation product is its corresponding lactone. This section details the analytical methodologies, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), that have been developed to resolve pitavastatin from its lactone and other process-related impurities and degradants.
Forced degradation studies are an integral part of developing stability-indicating methods, as they help to elucidate the degradation pathways of a drug substance. ajpaonline.com Pitavastatin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to induce the formation of degradation products. scirp.orgijirse.com
Under acidic conditions (e.g., 1 N HCl at 60 °C for 1 hour), pitavastatin shows significant degradation, with pitavastatin lactone and an anti-isomer impurity being identified as major degradation products. Base-catalyzed hydrolysis (e.g., 2 N NaOH at 60 °C for 1 hour) also leads to substantial degradation, yielding several impurities, including the lactone. Oxidative stress, induced by agents like hydrogen peroxide, results in the formation of multiple degradation products, one of which is the lactone.
Thermal degradation studies, where the drug is exposed to high temperatures (e.g., 60 °C for 2 days), have also shown the formation of pitavastatin lactone among other impurities. Photolytic degradation, under exposure to light, has been reported to produce the lactone impurity as well. In contrast, some studies have reported no significant degradation under neutral, thermal, or photolytic conditions. ijirse.com The interconversion between pitavastatin and its lactone metabolite is a known phenomenon, particularly in biological matrices like plasma, which can be inhibited by adjusting the pH. nih.gov
Several chromatographic methods have been developed and validated for the separation and quantification of pitavastatin in the presence of its degradation products. These methods are essential for routine quality control and stability testing of pitavastatin formulations.
The following tables summarize the conditions and findings of various stability-indicating analytical methods for pitavastatin.
Table 1: Forced Degradation Studies of Pitavastatin
| Stress Condition | Reagents and Duration | Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl, 60 °C, 1 h | ~7.90% | Anti-isomer impurity, Lactone impurity | |
| Base Hydrolysis | 2 N NaOH, 60 °C, 1 h | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities | |
| Oxidative Hydrolysis | 3% H2O2, 25 °C, 1 h | ~7.43% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, and Lactone | |
| Water Hydrolysis | 60 °C, 2 h | ~6.06% | Z-isomer impurity, Methyl ester impurity, and Lactone impurity | |
| Thermal Degradation | 60 °C, 2 days | ~9.64% | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, and Tertiary butyl ester impurity | |
| Humidity Stress | 25 °C, 90% RH, 7 days | ~3.92% | 5-oxo impurity, Lactone impurity, and Imp-B | |
| Photolytic Stress | 200 W h/m2 and 1.2 million lux hours | ~2.35% | Lactone impurity | |
| Acid Degradation | 2M HCl, refluxed at 60°C for 30 mins | - | - | ijpar.com |
| Base Degradation | 2M NaOH, refluxed at 60°C for 30 mins | - | - | ijpar.com |
| Peroxide Degradation | 20% H2O2, 60°C for 30 mins | - | - | ijpar.com |
'-' indicates data not available in the provided source.
Table 2: Chromatographic Conditions for Stability-Indicating Methods
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| UPLC | BEH C18 | Gradient mode with a simple mobile phase combination | 0.3 mL/min | 245 nm | scirp.org |
| LC-ESI-MS/MS | Waters C-18 (4.6 X 250mm, 5µm) | Acetonitrile (B52724) and 0.1% formic acid in water (gradient) | 0.4 mL/min | ESI-MS/MS | ijirse.com |
| HPTLC | Silica gel 60F254 plates | Toluene: methanol 8:2 (v/v) | - | 245 nm (densitometric) | ajpaonline.com |
| RP-HPLC | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5μ) | Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v) | 0.9 mL/min | 244 nm | ijpar.com |
| RP-HPLC | Phenomenex C18 (250 x 4.60 mm, 5 μm) | 0.5% Acetic acid: Acetonitrile (35:65, v/v) | 1 mL/min | - | researchgate.net |
| LC | Phenomenex Luna C18 (250 mm, 4.6 mm id, 5 μm) | Acetonitrile-water-triethylamine (80:19.8:0.2, v/v/v), pH 3.5 | 1.5 mL/min | 238 nm | researchgate.net |
| RP-HPLC | Hypersil BDS C18 (100 × 4.6 mm, 3.0 μm) | Gradient with 0.1% glacial acetic acid buffer and ethanol | 1.7 mL/min | 250 nm | researchgate.net |
| RP-HPLC | - | Buffer and acetonitrile (35:65 v/v) | - | - | sifisheriessciences.com |
| RP-HPLC | - | Acetonitrile-water (pH 3.0)-tetrahydrofuran (43:55:02, v/v/v) | 1.0 mL/min | - | japsonline.com |
'-' indicates data not available in the provided source.
Pharmacogenomics and Inter Individual Variability Mechanistic/genetic Basis
Genetic Polymorphisms in Drug Metabolizing Enzymes
Pitavastatin (B1663618) is primarily metabolized through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, with subsequent conversion to its inactive lactone form. clinpgx.orgfda.gov Only a minor portion of its metabolism is handled by the cytochrome P450 (CYP) enzyme system. clinpgx.orgfda.govtandfonline.com
CYP2C9 Polymorphisms and Pitavastatin Metabolism
Studies have demonstrated that these reduced-function alleles can impact the pharmacokinetics of pitavastatin. In a study involving Chinese volunteers, individuals carrying the CYP2C91/3 genotype exhibited significantly higher plasma concentrations of both pitavastatin and its lactone metabolite compared to those with the wild-type CYP2C91/1 genotype. nih.govingentaconnect.com Specifically, carriers of the CYP2C93* allele had higher area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) for pitavastatin acid, and a higher AUC for pitavastatin lactone. nih.govingentaconnect.comresearchgate.net Another study found that individuals classified as CYP2C9 intermediate metabolizers had an 18% greater AUC of pitavastatin compared to normal metabolizers, further suggesting that decreased CYP2C9 function can increase systemic exposure to the drug. nih.gov
| Polymorphism | Compared Genotypes | Effect on Pitavastatin Acid | Effect on Pitavastatin Lactone | Source |
|---|---|---|---|---|
| CYP2C93 | CYP2C91/3 vs. CYP2C91/*1 | Higher AUC and Cmax | Higher AUC | nih.govingentaconnect.com |
| CYP2C9 Intermediate Metabolizer Phenotype | Intermediate vs. Normal Metabolizers | 18% greater AUC | Not specified | nih.gov |
Genetic Polymorphisms in Drug Transporters
SLCO1B1 (OATP1B1) Polymorphisms and Pitavastatin Pharmacokinetics
The SLCO1B1 gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter protein located on the surface of liver cells. gene2rx.comnih.gov OATP1B1 is responsible for the uptake of pitavastatin from the bloodstream into the liver. gene2rx.compharmaceutical-journal.com Genetic variations in SLCO1B1 that reduce the transporter's function can lead to decreased hepatic uptake and consequently, higher concentrations of pitavastatin in the blood. gene2rx.commedrxiv.org
The most studied and clinically significant polymorphism in SLCO1B1 is c.521T>C (rs4149056), which results in an amino acid change (Val174Ala) and impaired transporter function. nih.govmdpi.com Numerous studies have consistently shown that individuals carrying the 'C' allele of this variant have significantly increased systemic exposure to pitavastatin. clinpgx.orgnih.gov
For instance, a study in healthy volunteers found that the AUC of pitavastatin was 153% greater in individuals with a poor function SLCO1B1 genotype (homozygous for the c.521C allele) and 35% greater in those with a decreased function genotype (heterozygous) compared to individuals with the normal function genotype (homozygous for the c.521T allele). nih.gov Another study investigated the effect of SLCO1B1 haplotypes, specifically the *15 allele (which contains the c.521T>C variant), on pitavastatin pharmacokinetics. nih.govelsevierpure.com The results showed a gene-dose effect, where individuals carrying the *15 allele had markedly higher dose-normalized AUC and Cmax values for pitavastatin compared to those without this allele. nih.govelsevierpure.com However, these SLCO1B1 polymorphisms appear to have no significant effect on the pharmacokinetics of the inactive pitavastatin lactone. nih.govelsevierpure.com
| SLCO1B1 Genotype/Haplotype | Parameter | Value (mean ± SD) or % Increase | Comparison Group | Source |
|---|---|---|---|---|
| Poor Function (e.g., c.521CC) | AUC | 153% higher | Normal Function (e.g., c.521TT) | nih.gov |
| Cmax | Not specified | |||
| Decreased Function (e.g., c.521TC) | AUC | 35% higher | Normal Function (e.g., c.521TT) | nih.gov |
| Cmax | Not specified | |||
| 1a/15 or 1b/15 | Dose-Normalized AUC | 68.1 ± 16.3 ng·h·mL⁻¹·mg⁻¹ | 1b/1b | nih.govelsevierpure.com |
| 1a/15 or 1b/15 | Dose-Normalized Cmax | 29.4 ± 9.6 ng·mL⁻¹·mg⁻¹ | ||
| 1a/1a or 1a/1b | Dose-Normalized AUC | 54.4 ± 12.4 ng·h·mL⁻¹·mg⁻¹ | 1b/1b | nih.govelsevierpure.com |
| 1a/1a or 1a/1b | Dose-Normalized Cmax | 18.2 ± 5.7 ng·mL⁻¹·mg⁻¹ | ||
| 1b/1b | Dose-Normalized AUC | 38.8 ± 13.3 ng·h·mL⁻¹·mg⁻¹ | Reference | nih.govelsevierpure.com |
| 1b/1b | Dose-Normalized Cmax | 13.2 ± 3.3 ng·mL⁻¹·mg⁻¹ |
ABCB1 (P-glycoprotein) and ABCG2 (BCRP) Polymorphisms
In addition to uptake transporters, efflux transporters, which move substances out of cells, also play a role in pitavastatin's disposition. Pitavastatin is a known substrate for ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or P-gp) and ABCG2 (breast cancer resistance protein or BCRP). clinpgx.orgnih.gov These transporters are involved in the excretion of drugs and their metabolites. nih.govnih.gov
Research into the impact of polymorphisms in the genes encoding these transporters has yielded mixed results for pitavastatin. For ABCB1, a study identified that the G2677T/A polymorphism influenced pitavastatin pharmacokinetics. nih.govingentaconnect.com Individuals who were non-G carriers had higher Cmax and AUC of pitavastatin acid, as well as a higher Cmax of pitavastatin lactone, compared to carriers of the G allele. nih.govingentaconnect.com However, other common ABCB1 polymorphisms, such as C1236T and C3435T, did not show a significant effect on pitavastatin's pharmacokinetic profile. nih.gov
| Gene | Polymorphism | Genotype Comparison | Effect on Pitavastatin / Pitavastatin Lactone | Source |
|---|---|---|---|---|
| ABCB1 | G2677T/A | Non-G carriers vs. G carriers | Higher Cmax and AUC of pitavastatin acid; Higher Cmax of pitavastatin lactone. | nih.govingentaconnect.com |
| C1236T | - | No significant effect. | nih.gov | |
| C3435T | - | No significant effect. | nih.gov | |
| ABCG2 | c.421C>A | - | No significant effect on pitavastatin pharmacokinetics. | nih.govnih.gov |
Advanced Drug Delivery Systems Research
Nanoparticle-Based Delivery Approaches for Targeted Research Applications
Nanoparticle-based delivery systems offer a promising avenue for enhancing the therapeutic efficacy of pitavastatin (B1663618) in research settings. By encapsulating the drug within nanoparticles, researchers aim to improve its stability, and facilitate targeted delivery to specific tissues or cells.
Liposomal formulations of pitavastatin have been investigated for their potential to improve drug delivery. Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate both hydrophilic and lipophilic drugs. The lactone form of pitavastatin is lipophilic, making it a suitable candidate for incorporation into the lipid bilayer of liposomes. Research in this area has focused on developing stable liposomal formulations and evaluating their characteristics.
A study on the development of a liposomal formulation of pitavastatin focused on creating a stable system for potential therapeutic applications. The research involved the preparation and characterization of the liposomes, with an emphasis on achieving a formulation that could be suitable for further preclinical investigation.
| Liposomal Formulation Parameter | Finding |
| Drug Encapsulated | Pitavastatin |
| Vesicle Type | Liposome |
| Key Focus | Formulation stability and characterization |
Polymeric nanoparticles represent another significant approach in the advanced delivery of pitavastatin for research purposes. These nanoparticles are formulated from biodegradable and biocompatible polymers. The choice of polymer can influence the drug release profile and the targeting capabilities of the nanoparticles.
One area of investigation involves the use of poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles for pitavastatin delivery. Research has demonstrated that pitavastatin can be successfully encapsulated within PLGA nanoparticles, which can then be further modified to target specific cell types. For instance, mannose-conjugated PLGA nanoparticles have been developed to target macrophages.
In a separate line of inquiry, pitavastatin-loaded nanoparticles have been explored for their potential in inhibiting vascular smooth muscle cell proliferation, a key process in the development of in-stent restenosis in experimental models. These studies often focus on the physical and chemical properties of the nanoparticles, such as their size, surface charge, and drug-loading capacity.
| Polymeric Nanoparticle Research | Details |
| Polymer Used | Poly(lactic-co-glycolic acid) (PLGA) |
| Targeting Moiety Example | Mannose |
| Research Application | Macrophage targeting, inhibition of vascular smooth muscle cell proliferation |
Controlled Release Formulations for Preclinical Models
Controlled release formulations of pitavastatin are being developed to maintain a sustained drug concentration at the target site in preclinical models. This approach is particularly relevant for applications where long-term drug action is desired.
One example of a controlled-release system is the use of drug-eluting stents. Research has been conducted on incorporating pitavastatin into the polymeric coating of stents to achieve a controlled release of the drug directly at the site of arterial injury. These studies meticulously characterize the drug release kinetics to ensure a sustained local delivery.
Another approach involves the development of injectable, in-situ forming hydrogels containing pitavastatin. These hydrogels can be administered in a liquid form and then solidify at the target site, providing a depot for the sustained release of the drug over an extended period.
| Controlled Release System | Mechanism | Preclinical Application |
| Drug-Eluting Stent | Incorporation into polymeric coating | Localized delivery to arterial walls |
| Injectable Hydrogel | In-situ gel formation for depot creation | Sustained local drug release |
Targeted Delivery to Specific Tissues or Cell Types in Research
Targeted delivery strategies aim to increase the concentration of pitavastatin at specific pathological sites, thereby enhancing its effects in research models while minimizing potential off-target interactions. This is often achieved by decorating the surface of nanoparticles with ligands that bind to receptors overexpressed on the target cells.
For instance, research has focused on targeting atherosclerotic plaques. Nanoparticles carrying pitavastatin have been designed to specifically bind to components of these plaques. One such strategy involves the use of nanoparticles that target collagen, a major component of the fibrous cap of atherosclerotic plaques. By targeting collagen, these nanoparticles can deliver pitavastatin directly to the site of atherosclerosis in animal models.
Another area of active research is the targeting of specific immune cells, such as macrophages, which play a crucial role in atherosclerosis. As mentioned earlier, mannose-conjugated nanoparticles have been used to deliver pitavastatin to macrophages, leveraging the mannose receptors present on the surface of these cells.
| Targeting Strategy | Target Tissue/Cell | Ligand/Mechanism |
| Plaque-Targeted Nanoparticles | Atherosclerotic plaques | Collagen-binding peptides |
| Macrophage-Targeted Nanoparticles | Macrophages | Mannose |
Research Gaps and Future Perspectives
Elucidation of Underexplored Molecular Targets and Signaling Pathways
While the primary mechanism of action of pitavastatin (B1663618) is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, there is a growing body of evidence supporting its pleiotropic effects, which are independent of its cholesterol-lowering properties. nih.govnih.govuwa.edu.au These effects include improvements in endothelial function, anti-inflammatory actions, and a reduction in oxidative stress. nih.govnih.govuwa.edu.au Future research should focus on identifying and characterizing the novel molecular targets and signaling pathways that mediate these beneficial effects.
Several studies have begun to shed light on these alternative pathways. For instance, pitavastatin has been shown to inhibit the RhoA-ERK-serum response factor signaling pathway, which is involved in cardiac hypertrophy and fibrosis. nih.gov It also impacts the PI3K/Akt pathway, leading to increased endothelial nitric oxide synthase (eNOS) production and improved ventricular function. nih.gov Furthermore, pitavastatin can suppress the transforming growth factor-β-Smad signaling pathway, reducing cardiac remodeling. nih.gov In the context of immunology, pitavastatin can inhibit the production of interferon-α and TNF-α by plasmacytoid dendritic cells. nih.gov A deeper understanding of these and other yet-to-be-discovered pathways could unlock new therapeutic applications for pitavastatin beyond cardiovascular disease.
Development of Advanced In Vitro and Ex Vivo Research Models
Traditional two-dimensional (2D) cell culture models have been instrumental in foundational research, but they often fail to recapitulate the complex cellular interactions and microenvironment of human tissues. nih.govfrontiersin.orgfda.gov This limitation can lead to results that are not fully translatable to in vivo conditions. nih.gov The development and application of advanced in vitro and ex vivo models, such as three-dimensional (3D) cell cultures, spheroids, and organoids, represent a significant leap forward for pitavastatin research. nih.govfrontiersin.orgfda.govnih.gov
These 3D models offer a more physiologically relevant environment by mimicking cell-cell and cell-extracellular matrix interactions, as well as the physio-chemical gradients found in tumors and other tissues. frontiersin.org Studies have already demonstrated the value of 3D cultures in cancer research, showing that they can better predict drug responses compared to 2D models. nih.govfrontiersin.org For instance, research on breast cancer has utilized 3D co-cultures of cancer cells and fibroblasts to better represent the tumor microenvironment in vivo. nih.gov The U.S. Food and Drug Administration (FDA) is actively investigating these platforms as potential drug development tools to improve the efficiency and clinical relevance of preclinical studies. fda.gov Adopting these advanced models will be crucial for more accurately studying the effects of pitavastatin on various cell types and disease states, bridging the gap between in vitro findings and in vivo outcomes. nih.gov
Application of Omics Technologies in Pitavastatin Research
The advent of "omics" technologies—proteomics, metabolomics, and transcriptomics—provides powerful tools to obtain a systems-level understanding of the biological effects of pitavastatin. These approaches can reveal comprehensive profiles of proteins, metabolites, and gene expression, offering unbiased insights into the drug's mechanisms of action and identifying novel biomarkers.
Proteomics: Proteomic studies can identify the full spectrum of proteins whose expression or modification is altered by pitavastatin treatment. For example, a study on the effects of fluvastatin (B1673502) on breast cancer cells used proteomics to identify 35 differentially regulated proteins, revealing that the drug targets cytoskeletal proteins like vimentin. plos.org Another study investigating the impact of pitavastatin on high-density lipoprotein (HDL) subclasses found that it altered the abundance of several apolipoproteins, including a decrease in apolipoproteins CI, CII, CIV, and M in the HDL proteome. nih.govnih.gov Such studies can provide mechanistic insights into the drug's effects and identify potential new therapeutic targets. ahajournals.org
Metabolomics: Metabolomics analyzes the global profile of endogenous metabolites in a biological system. This technology can elucidate the metabolic consequences of pitavastatin treatment beyond its direct effect on cholesterol synthesis. A study comparing the metabolomic effects of statin therapy to genetic inhibition of PCSK9 revealed that statin therapy had minor effects on polar metabolites like amino acids and glycolysis-related metabolites. nih.gov Research on pitavastatin's effect on HDL subclasses also employed lipidomics, a branch of metabolomics, to show that the drug preferentially depleted bioactive lysophospholipids in dense HDL particles. nih.gov
Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts, can provide a comprehensive view of the changes in gene expression induced by pitavastatin. This can help to identify the signaling pathways and cellular processes that are modulated by the drug.
Integrating these omics technologies will be pivotal in constructing a holistic view of pitavastatin's pharmacological effects, uncovering new mechanisms, and identifying personalized treatment strategies.
Rational Design of Pitavastatin Analogues with Enhanced Selectivity or Novel Mechanisms
While pitavastatin is a potent inhibitor of HMG-CoA reductase, the rational design of novel analogues presents an opportunity to develop compounds with improved properties. nih.gov This could include enhanced selectivity for hepatic tissues to minimize systemic side effects, or the introduction of novel mechanisms of action. nih.gov
One approach involves creating hybrid molecules that combine the pharmacophoric features of pitavastatin with other bioactive moieties. For instance, researchers have synthesized new statin derivatives by combining elements of simvastatin (B1681759) and pitavastatin with a nitrone compound known for its antioxidant and neuroprotective properties, with the goal of treating cerebral ischemia. researchgate.net Another strategy focuses on improving hepatoselectivity by conjugating the statin to a targeting moiety, such as a galactose derivative that binds to the asialoglycoprotein receptor on liver cells. nih.gov
Furthermore, detailed conformational analysis of pitavastatin and its Z-isomeric analogues can provide crucial insights for future drug design. nih.govresearchgate.net Understanding the structural requirements for optimal binding to HMG-CoA reductase and other potential targets can guide the synthesis of more effective and safer derivatives. nih.govresearchgate.net The development of novel radiolabeled pitavastatin derivatives, such as [18F]PTV-F1, also aids in the in vivo evaluation of transporter function, which is critical for understanding the pharmacokinetics of these new compounds. nih.gov
Exploration of Pitavastatin Lactone's Intrinsic Biological Activities Beyond its Prodrug Role
Pitavastatin is administered as an active acid form, but it undergoes interconversion in the body to its lactone form, which is considered a major metabolite. ncats.iodrugbank.comncats.io This lactonization is mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7. ncats.ioresearchgate.net While the lactone form is often described as inactive, it is known to potently inhibit HMG-CoA reductase. cymitquimica.com
However, the full extent of the intrinsic biological activities of pitavastatin lactone remains an area ripe for investigation. It is known that the lactone and acid forms of pitavastatin have different substrate activities for various uptake and efflux transporters, which influences their pharmacokinetic profiles. ncats.ioncats.io The lactone form is also known for its lipophilic nature, which affects its absorption and distribution. cymitquimica.com
Future research should aim to systematically evaluate the pharmacological effects of pitavastatin lactone independently of its role as a metabolite of the parent drug. This includes assessing its impact on the pleiotropic pathways associated with pitavastatin, such as its anti-inflammatory and antioxidant effects. cymitquimica.com Understanding whether the lactone form contributes to, or has distinct effects from, the acid form could have significant implications for optimizing therapy and designing new drugs.
Integration of Artificial Intelligence and Machine Learning in Pitavastatin Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. acs.org These computational tools can analyze vast and complex datasets to identify novel drug targets, predict the activity of new compounds, and optimize clinical trial design.
In the context of pitavastatin research, AI and ML can be applied in several ways. Quantitative structure-activity relationship (QSAR) models, which use machine learning algorithms to correlate chemical structures with biological activity, can be developed to predict the HMG-CoA reductase inhibitory activity of novel compounds. acs.orgmdpi.com This can accelerate the screening of large chemical libraries for potential new statin-like drugs. mdpi.com One study has already used this approach to build predictive models for HMG-CoA reductase inhibitors, identifying several promising candidates from a large database. mdpi.com
ML models can also be used to identify potential off-target effects or new therapeutic indications for existing drugs. A recent study used a machine learning approach to predict that several statins, including pitavastatin, may act as inhibitors of the calcium pump SERCA, a finding that was subsequently validated in vitro. nih.gov This highlights the potential of AI to uncover previously unknown pharmacological targets and to provide molecular explanations for observed side effects. nih.gov As the volume of biological data from omics studies and clinical trials continues to grow, the integration of AI and ML will become increasingly indispensable for extracting meaningful insights and driving the future of pitavastatin research.
Q & A
Q. What validated analytical methods are recommended for simultaneous quantification of pitavastatin and its lactone metabolite in biological matrices?
To ensure accurate pharmacokinetic (PK) studies, validated LC-MS/MS methods are critical. Key steps include:
- Sample stabilization : Add 0.1% formic acid to plasma to inhibit enzymatic conversion of pitavastatin lactone to its acid form .
- Chromatographic separation : Use reverse-phase columns (e.g., C18) with mobile phases like methanol/water containing 0.1% formic acid to resolve pitavastatin and its lactone metabolite .
- Validation parameters : Include specificity, linearity (1–200 ng/mL), precision (<15% RSD), and recovery (>85%) .
Application: These methods have been applied to human plasma and urine, revealing lactone conversion rates of 5–10% in plasma without stabilization .
Q. What factors influence the interconversion between pitavastatin lactone and its active acid form in biological samples?
The lactone-acid equilibrium is affected by:
- pH : Acidic conditions (e.g., plasma pH 7.4) favor lactone hydrolysis, while neutral/alkaline conditions stabilize the acid form .
- Enzymatic activity : Esterases in plasma catalyze lactone hydrolysis; inhibition with 0.1% formic acid or refrigeration (4°C) minimizes conversion .
- Temperature : Storage at −80°C is critical to prevent degradation during long-term studies .
Advanced Research Questions
Q. How do CYP enzymes and OATP1B1 polymorphisms affect pitavastatin metabolism and pharmacokinetics?
- CYP metabolism : Pitavastatin undergoes minimal CYP3A4 metabolism (<10%), reducing drug-drug interactions with CYP3A4 inhibitors (e.g., ritonavir). However, CYP2C9 contributes to its oxidative metabolism .
- OATP1B1 polymorphisms : The 521T>C (Val174Ala) polymorphism reduces hepatic uptake via OATP1B1, increasing systemic exposure (AUC by 60–80%) .
Methodological note: Use recombinant CYP enzymes and transfected cell lines (e.g., HEK-293) to isolate metabolic pathways .
Q. What are the limitations of in vitro liver microsome models for predicting pitavastatin lactone clearance?
- Metabolic activity : Human liver microsomes (HLMs) show high intrinsic clearance (CLint) for pitavastatin lactone (20–840 µl/min/mg) compared to its acid form (<0.1–80 µl/min/mg) .
- Scaling challenges : In vitro-to-in vivo extrapolation (IVIVE) underestimates systemic exposure due to non-enzymatic lactone reconversion in plasma, which is not captured in microsomal assays .
Recommendation: Incorporate hepatocyte models or physiologically based pharmacokinetic (PBPK) modeling to account for reconversion .
Q. How does lactone reconversion impact repeated dosing pharmacokinetics of pitavastatin?
Pitavastatin lactone (t1/2: 11–16 hours) accumulates with repeated dosing and undergoes pH-dependent reconversion to the active acid form in systemic circulation. This increases AUC by 20–30% compared to single-dose studies . Experimental validation: Use radiolabeled pitavastatin in clinical trials to track metabolite distribution and reconversion kinetics .
Q. What experimental design optimizes nanoparticle formulations of pitavastatin for enhanced solubility?
Q. What pleiotropic effects does pitavastatin exhibit beyond LDL-C reduction?
- SR-BI upregulation : Pitavastatin increases scavenger receptor class B type I (SR-BI) expression in macrophages by 2–3 fold, enhancing HDL-mediated cholesterol efflux and reducing atherosclerotic plaque formation .
- Anti-inflammatory action : Suppresses NF-κB signaling, reducing TNF-α–induced SR-BI downregulation .
Methodology: Use siRNA knockdown in macrophage cell lines to confirm SR-BI’s role in statin-mediated atheroprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
